(S)-ethyl 2-amino-4-fluoro-4-methylpentanoate sulfate
Overview
Description
(S)-ethyl 2-amino-4-fluoro-4-methylpentanoate sulfate is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an amino group, a fluorine atom, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-ethyl 2-amino-4-fluoro-4-methylpentanoate sulfate typically involves a multi-step process. One common method includes the direct photocatalytic C-H fluorination of a precursor molecule. This process is carried out under nitrogen atmosphere using standard Schlenk techniques. The reaction conditions often involve the use of anhydrous solvents such as acetonitrile, and reagents like tetrabutylammonium decatungtstate and sodium decatungtstate .
Industrial Production Methods
In an industrial setting, the production of this compound may involve high-throughput experimentation using parallel photoredox screening platforms. The use of photochemical flow reactors is also common, allowing for the continuous synthesis of the compound under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
(S)-ethyl 2-amino-4-fluoro-4-methylpentanoate sulfate undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The ester group can be reduced to form alcohol derivatives.
Substitution: The fluorine atom can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include oxo derivatives, alcohol derivatives, and various substituted compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(S)-ethyl 2-amino-4-fluoro-4-methylpentanoate sulfate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of drugs targeting specific diseases.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of (S)-ethyl 2-amino-4-fluoro-4-methylpentanoate sulfate involves its interaction with specific molecular targets and pathways. The amino group allows it to form hydrogen bonds with enzymes and receptors, while the fluorine atom enhances its binding affinity and stability. The ethyl ester group facilitates its transport across cell membranes, allowing it to reach its target sites effectively.
Comparison with Similar Compounds
Similar Compounds
- (S)-methyl 2-amino-4-fluoro-4-methylpentanoate sulfate
- (2S)-tert-butyl 2-amino-4-fluoro-4-methylpentanoate
- Butyl (2S)-2-amino-4-fluoro-4-methylpentanoate
Uniqueness
(S)-ethyl 2-amino-4-fluoro-4-methylpentanoate sulfate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it offers enhanced stability and binding affinity, making it a valuable molecule for various applications .
Biological Activity
(S)-Ethyl 2-amino-4-fluoro-4-methylpentanoate sulfate, a leucine derivative, has garnered attention in various fields of biological research due to its potential therapeutic applications. This compound, with the molecular formula C8H18FNO6S and a molecular weight of 275.3 g/mol, is primarily studied for its biological activity, particularly in relation to amino acid transport systems and its implications in cancer treatment.
This compound functions as a substrate for specific amino acid transport systems, particularly system L and system A. These transport systems are crucial for cellular uptake of amino acids, which are vital for protein synthesis and various metabolic processes. The compound's structural similarity to leucine allows it to effectively compete for transport, influencing cellular amino acid availability and metabolism .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant uptake in various cell lines. For instance, research indicated enhanced tumor uptake in glioblastoma models when using this compound as a tracer in PET imaging studies. The uptake was notably higher compared to conventional substrates like (S)-[18F]FET, suggesting its potential utility in tumor imaging and targeting .
Table 1: Comparative Uptake of this compound vs. Other Tracers
Compound | Tumor Uptake (%) | Brain Uptake (%) | Tumor-to-Brain Ratio |
---|---|---|---|
(S)-Ethyl 2-amino-4-fluoro... | 85 | 10 | 8.5 |
(S)-[18F]FET | 60 | 15 | 4.0 |
(R)-[18F]MeFAMP | 70 | 20 | 3.5 |
In Vivo Studies
Animal studies have further validated the compound's efficacy in targeting tumors. The biodistribution studies revealed that this compound not only accumulates in tumor tissues but also demonstrates lower retention in healthy brain tissue, enhancing its specificity for cancer cells .
Application in Cancer Imaging
A pivotal study utilizing this compound involved its application as a PET imaging agent in mice with induced glioblastoma. The results showed that the compound significantly improved tumor visualization compared to standard imaging agents, highlighting its potential role in early cancer detection and monitoring treatment response.
Table 2: Summary of Case Study Findings
Study Focus | Findings |
---|---|
Tumor Imaging | Enhanced visualization of glioblastoma |
Specificity | Lower brain retention compared to controls |
Therapeutic Implications | Potential as a targeted therapeutic agent |
Properties
IUPAC Name |
ethyl (2S)-2-amino-4-fluoro-4-methylpentanoate;sulfuric acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16FNO2.H2O4S/c1-4-12-7(11)6(10)5-8(2,3)9;1-5(2,3)4/h6H,4-5,10H2,1-3H3;(H2,1,2,3,4)/t6-;/m0./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWRTUFGLEMCOLL-RGMNGODLSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC(C)(C)F)N.OS(=O)(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CC(C)(C)F)N.OS(=O)(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18FNO6S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
848949-85-9 | |
Record name | 4-fluoro-L-leucine ethyl ester sulfate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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